3-Amino-2,4,5-trifluorobenzoic acid

Description

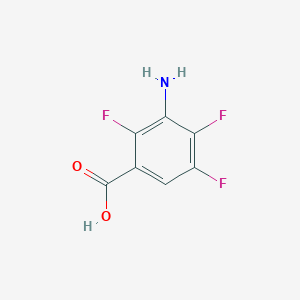

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWVZPFPZJYLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371037 | |

| Record name | 3-amino-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119385-80-7 | |

| Record name | 3-amino-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,4,5-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2,4,5-trifluorobenzoic acid

CAS Number: 119385-80-7

This technical guide provides a comprehensive overview of 3-Amino-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of modern pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, and applications.

Chemical and Physical Properties

3-Amino-2,4,5-trifluorobenzoic acid is a fluorinated aromatic carboxylic acid. The presence of both an amino group and a carboxylic acid group gives it amphoteric properties, while the fluorine atoms significantly influence its electronic characteristics, reactivity, and metabolic stability in derivative compounds.

| Property | Value | Reference(s) |

| CAS Number | 119385-80-7 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][3] |

| Molecular Weight | 191.11 g/mol | [1][3] |

| Melting Point | 133-136 °C | [2][3] |

| Boiling Point | 306.4 °C at 760 mmHg | [3] |

| Density | 1.635 g/cm³ | [3] |

| Appearance | White to off-white solid | [2] |

| pKa | 3.03±0.10 (Predicted) | [2][3] |

| Flash Point | 139.1 °C | [3] |

| Storage Temperature | 2-8°C | [2][3] |

Spectroscopic Data

While specific spectra for 3-Amino-2,4,5-trifluorobenzoic acid are not publicly available in detail, typical spectral characteristics can be inferred from its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic proton signals, with chemical shifts and coupling constants influenced by the fluorine and amino substituents. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Signals for the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting patterns. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns resulting from the loss of functional groups. |

Synthesis and Experimental Protocols

3-Amino-2,4,5-trifluorobenzoic acid is a synthetic compound, and while detailed, publicly available experimental protocols for its synthesis are scarce, a general synthetic route has been described. One patented method involves the reaction of a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with a substituted amine.

A plausible synthetic pathway could involve the amination of a tetrafluorinated benzoic acid derivative. The following is a generalized experimental workflow for such a transformation.

Note: This is a generalized representation. Specific reaction conditions would require optimization.

Application in Drug Development

The primary application of 3-Amino-2,4,5-trifluorobenzoic acid is as a crucial building block in the synthesis of quinolone and fluoroquinolone antibiotics.[3] These are broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]

The synthesis of many modern fluoroquinolones utilizes the Gould-Jacobs reaction, where an aniline derivative is condensed with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the core quinolone ring structure. 3-Amino-2,4,5-trifluorobenzoic acid serves as a precursor to the aniline component in these syntheses.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolones, synthesized using intermediates like 3-Amino-2,4,5-trifluorobenzoic acid, do not participate in a traditional signaling pathway but rather directly inhibit essential bacterial enzymes. The following diagram illustrates this mechanism of action.

References

Physicochemical characteristics of 3-Amino-2,4,5-trifluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-2,4,5-trifluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Amino-2,4,5-trifluorobenzoic acid (CAS No: 119385-80-7). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key physical and chemical properties, presents detailed experimental protocols for their determination, and includes visualizations to illustrate experimental workflows and structural-property relationships. The presence of an amino group, a carboxylic acid, and multiple fluorine atoms imparts unique properties to this molecule, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly novel bactericides.[1][2]

Molecular Structure and Identity

3-Amino-2,4,5-trifluorobenzoic acid is an aromatic organic compound.[2] Its structure consists of a benzoic acid core substituted with an amino group (-NH2) at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions.[1][2] This substitution pattern significantly influences its electronic properties, reactivity, and overall physicochemical profile.[2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-Amino-2,4,5-trifluorobenzoic acid |

| CAS Number | 119385-80-7 |

| Molecular Formula | C₇H₄F₃NO₂[1][2] |

| Molecular Weight | 191.11 g/mol [1] |

| InChI | InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,11H2,(H,12,13)[2][3] |

| SMILES | C1=C(C(=C(C(=C1F)F)N)F)C(=O)O[2][3] |

Physicochemical Properties

The physicochemical properties of 3-Amino-2,4,5-trifluorobenzoic acid are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems, including reaction kinetics, formulation, and bioavailability.

Table 2: Summary of Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 133-136 °C[1] |

| Boiling Point | 306.4 °C at 760 mmHg[1] |

| Density | 1.635 g/cm³[1] |

| pKa (Predicted) | 3.03 ± 0.10[1] |

| Flash Point | 139.1 °C[1] |

| Vapor Pressure | 0.000337 mmHg at 25°C[1] |

| Refractive Index | 1.553[1] |

| Solubility | Quantitative data is not readily available. The presence of fluorine atoms is known to enhance lipophilicity, suggesting solubility in organic solvents.[2] |

| Spectral Data | Specific experimental NMR, IR, or Mass Spectrometry data were not available in the consulted resources. |

Caption: Relationship between molecular structure and key properties.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of 3-Amino-2,4,5-trifluorobenzoic acid.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.[4][5]

Methodology:

-

Sample Preparation: Ensure the 3-Amino-2,4,5-trifluorobenzoic acid sample is completely dry and finely powdered.[5] A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[4] The melting point is reported as the range T1-T2. A narrow range (0.5-1.0°C) is indicative of high purity.

Caption: Workflow for melting point determination.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly precise method.[8][9][10]

Methodology:

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Accurately weigh a sample of 3-Amino-2,4,5-trifluorobenzoic acid and dissolve it in a suitable solvent (e.g., deionized water, or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂.[8]

-

Titration: Titrate the solution by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).[8] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This corresponds to the inflection point on the curve.[8][10]

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement using the traditional shake-flask method, which is suitable for determining solubility in various solvents.[12]

Methodology:

-

Preparation: Add an excess amount of solid 3-Amino-2,4,5-trifluorobenzoic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.[13] The solvent and solute must be of high purity.[12]

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or water bath is used for this purpose.[14]

-

Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution) without disturbing the solid residue.[12] Filtration through a syringe filter (e.g., 0.45 µm) is recommended to remove any fine particulates.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtered sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is required for quantification.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Caption: Workflow for solubility determination (shake-flask method).

Applications in Research and Development

3-Amino-2,4,5-trifluorobenzoic acid serves as a key chemical intermediate in the pharmaceutical industry.[1] It is particularly utilized in the synthesis of novel bactericides.[1] Specifically, it is a building block for creating 7-(azaspiroalkanyl)quinolonecarboxylates and their analogs, which have demonstrated potent bactericidal activity.[1] The incorporation of the trifluorinated phenyl moiety can enhance the biological activity and pharmacokinetic properties of the final drug candidates, making this compound a significant tool in addressing antibiotic resistance.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 119385-80-7: 3-amino-2,4,5-trifluorobenzoic acid [cymitquimica.com]

- 3. PubChemLite - 3-amino-2,4,5-trifluorobenzoic acid (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]

- 4. pennwest.edu [pennwest.edu]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Synthesis and structural analysis of 3-Amino-2,4,5-trifluorobenzoic acid

An In-depth Technical Guide to the Synthesis and Structural Analysis of 3-Amino-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,5-trifluorobenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core substituted with both an electron-donating amino group and strongly electron-withdrawing fluorine atoms, imparts unique electronic properties, reactivity, and potential for specific biological interactions. This molecule serves as a critical building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate for certain quinolone antibiotics, where its incorporation influences the drug's antibacterial spectrum and pharmacokinetic properties.[1] This guide provides a comprehensive overview of a common synthetic route to 3-Amino-2,4,5-trifluorobenzoic acid and details the analytical techniques used for its structural elucidation and characterization.

Synthesis of 3-Amino-2,4,5-trifluorobenzoic acid

The synthesis of 3-Amino-2,4,5-trifluorobenzoic acid is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of a highly fluorinated precursor. The reaction involves the selective displacement of a fluorine atom from 2,3,4,5-tetrafluorobenzoic acid by an amine source, typically aqueous ammonia. The strong electron-withdrawing effects of the fluorine atoms and the carboxylic acid group activate the aromatic ring towards nucleophilic attack. The substitution occurs preferentially at the C3 position due to the combined activating and directing effects of the substituents.

Reaction Scheme:

Caption: Synthesis of 3-Amino-2,4,5-trifluorobenzoic acid.

Experimental Protocol: Synthesis via Amination

This protocol is based on established procedures for nucleophilic aromatic substitution on polyfluorinated benzoic acids.

-

Reagents and Equipment:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Aqueous ammonia (28-30% solution)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and temperature controller

-

Standard laboratory glassware (beakers, flasks, Buchner funnel)

-

pH meter or pH paper

-

-

Procedure:

-

In a high-pressure reaction vessel, charge 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).

-

Add an excess of aqueous ammonia (e.g., 10-15 eq).

-

Seal the vessel securely.

-

Heat the mixture to approximately 120-140°C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC if desired.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the resulting reaction mixture to a beaker and cool in an ice bath.

-

Slowly acidify the cold solution with concentrated hydrochloric acid with stirring until the pH reaches approximately 1-2. This will protonate the amino group and neutralize the carboxylate, causing the product to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to yield 3-Amino-2,4,5-trifluorobenzoic acid as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Structural Analysis and Characterization

A comprehensive structural analysis is essential to confirm the identity and purity of the synthesized 3-Amino-2,4,5-trifluorobenzoic acid. This involves a combination of physical property measurements and spectroscopic techniques.

Caption: Workflow for the structural analysis of the title compound.

Physical Properties

The basic physical properties of the compound are summarized below.

| Property | Value |

| CAS Number | 119385-80-7[1] |

| Molecular Formula | C₇H₄F₃NO₂[1] |

| Molecular Weight | 191.11 g/mol [1] |

| Melting Point | 133-136 °C[1] |

| Appearance | White to off-white solid |

| Boiling Point | 306.4 °C at 760 mmHg[1] |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Select and mount a crystal of suitable size and quality on a goniometer.

-

Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Collect the diffraction data as the crystal is rotated.

-

Process the raw data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Data: As of this writing, the crystal structure of 3-Amino-2,4,5-trifluorobenzoic acid has not been reported in the crystallographic databases. However, the structure of the related compound, 3-Chloro-2,4,5-trifluorobenzoic acid , has been determined and provides a useful comparison.[2]

| Parameter | 3-Chloro-2,4,5-trifluorobenzoic acid [2] |

| Formula | C₇H₂ClF₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4760 (9) |

| b (Å) | 13.654 (3) |

| c (Å) | 12.400 (3) |

| β (°) | 97.16 (3) |

| V (ų) | 751.9 (3) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

Experimental Protocol:

-

Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine chemical shifts relative to a reference standard (e.g., TMS).

Predicted Spectral Data: While experimental spectra are not publicly available, the following table lists the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns based on the analysis of structurally similar compounds.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Aromatic CH | ~ 7.0 - 7.5 | Doublet of doublets of doublets (ddd) | J(H,F) ≈ 8-12, J(H,F) ≈ 6-9, J(H,F) ≈ 2-4 | H-6 |

| Amine NH₂ | ~ 4.5 - 5.5 | Broad singlet | - | -NH₂ |

| Carboxylic Acid OH | ~ 11.0 - 13.0 | Broad singlet | - | -COOH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| Carboxylic Acid C=O | ~ 165 - 170 | s | C=O |

| Aromatic C-F | ~ 140 - 160 | d, J(C,F) ≈ 240-260 Hz | C2, C4, C5 |

| Aromatic C-NH₂ | ~ 135 - 145 | d | C3 |

| Aromatic C-COOH | ~ 110 - 120 | d | C1 |

| Aromatic C-H | ~ 105 - 115 | ddd | C6 |

| ¹⁹F NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Aromatic C-F | ~ -120 to -150 | m | J(F,F), J(F,H) | F2, F4, F5 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Prepare the sample, typically by mixing a small amount of the solid compound with dry potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Place the sample in an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~ 1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| ~ 1620 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |

| ~ 1250 | Medium | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Generate ions and separate them based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern.

Predicted Mass Spectrometry Data:

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 192.02669 |

| [M+Na]⁺ | 214.00863 |

| [M-H]⁻ | 190.01213 |

Expected EI Fragmentation: Under electron ionization, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 191. Key fragmentation pathways would likely include:

-

Loss of H₂O: [M - 18]⁺

-

Loss of OH: [M - 17]⁺

-

Loss of COOH: [M - 45]⁺, leading to a trifluoroaniline radical cation.

References

Spectroscopic Analysis of 3-Amino-2,4,5-trifluorobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2,4,5-trifluorobenzoic acid, a key building block in the synthesis of novel pharmaceuticals. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data. The information is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar fluorinated aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-Amino-2,4,5-trifluorobenzoic acid based on computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 1H | Aromatic CH |

| ~5.0 - 5.5 | br s | 2H | -NH₂ |

| ~13.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~150-155 (d, JCF) | C-F |

| ~145-150 (d, JCF) | C-F |

| ~135-140 (d, JCF) | C-N |

| ~115-120 (d, JCF) | C-F |

| ~110-115 | C-COOH |

| ~100-105 (t, JCF) | C-H |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with adjacent fluorine atoms. The exact coupling constants (J) are difficult to predict without experimental data.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -120 to -130 | m | F-2 |

| ~ -140 to -150 | m | F-4 |

| ~ -155 to -165 | m | F-5 |

Note: The chemical shifts and multiplicities are highly dependent on the solvent and the electronic environment. The aromatic fluorine atoms will exhibit complex coupling patterns due to F-F and F-H coupling.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (Amino group) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretching (Carboxylic acid) |

| 1620 - 1580 | Medium | N-H bending (Amino group) & C=C stretching (Aromatic ring) |

| 1500 - 1400 | Medium | C=C stretching (Aromatic ring) |

| 1300 - 1200 | Strong | C-O stretching (Carboxylic acid) & C-N stretching (Aromatic amine) |

| 1200 - 1000 | Strong | C-F stretching |

| 950 - 850 | Medium, Broad | O-H out-of-plane bending (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z (Mass-to-Charge Ratio) | Ion Type | Predicted Fragment |

| 191.02 | [M]⁻ | Molecular Ion (Negative Mode) |

| 192.03 | [M+H]⁺ | Molecular Ion (Positive Mode) |

| 174.02 | [M-OH]⁺ | Loss of hydroxyl radical |

| 146.02 | [M-COOH]⁺ | Loss of carboxyl group |

| 126.02 | [M-COOH-HF]⁺ | Subsequent loss of hydrogen fluoride |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-Amino-2,4,5-trifluorobenzoic acid for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹⁹F NMR, a proton-decoupled sequence is often used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of 3-Amino-2,4,5-trifluorobenzoic acid into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding. The typical sample-to-KBr ratio is about 1:100.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 3-Amino-2,4,5-trifluorobenzoic acid (typically 1-10 µg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

-

The addition of a small amount of a modifier (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode) can improve ionization efficiency.

-

Filter the sample solution through a 0.2 µm syringe filter to remove any particulates.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the ion source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes are likely to be informative.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-2,4,5-trifluorobenzoic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Amino-2,4,5-trifluorobenzoic Acid

3-Amino-2,4,5-trifluorobenzoic acid is an aromatic carboxylic acid containing both an amino group and fluorine substituents.[1] These functional groups significantly influence its chemical properties, including its solubility and stability. The presence of the carboxylic acid and amino groups suggests that its solubility will be highly dependent on the pH of the medium. The fluorine atoms can impact the molecule's lipophilicity and metabolic stability.[2]

Table 1: Physicochemical Properties of 3-Amino-2,4,5-trifluorobenzoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol [3] |

| Melting Point | 133-136 °C[1] |

| Boiling Point | 306.4 °C at 760 mmHg[1] |

| pKa (Predicted) | 3.03 ± 0.10[1] |

| Appearance | Crystalline solid |

Solubility Profile

While specific solubility data for 3-Amino-2,4,5-trifluorobenzoic acid is not published, the solubility of structurally similar compounds, such as 2-Amino-5-fluorobenzoic acid, provides valuable insight. 2-Amino-5-fluorobenzoic acid is soluble in organic solvents like ethanol (~20 mg/mL), DMSO (~30 mg/mL), and dimethylformamide (DMF) (~30 mg/mL).[4] Its solubility in aqueous buffer (PBS, pH 7.2) is significantly lower, at approximately 0.25 mg/mL.[4] This suggests that 3-Amino-2,4,5-trifluorobenzoic acid is likely to exhibit higher solubility in polar organic solvents compared to aqueous solutions at neutral pH.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of 3-Amino-2,4,5-trifluorobenzoic acid in various solvents. This protocol is adapted from standard laboratory procedures for organic compounds.[5][6][7]

Materials:

-

3-Amino-2,4,5-trifluorobenzoic acid

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), 5% aqueous HCl, 5% aqueous NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

pH meter

Procedure:

-

Initial Qualitative Assessment:

-

Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube.

-

Vigorously shake or vortex the tube for 1-2 minutes.

-

Visually observe if the solid dissolves completely. If it does, the compound is considered soluble.

-

-

Quantitative Determination (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in mg/mL or mol/L.

-

Table 2: Solubility Data Template for 3-Amino-2,4,5-trifluorobenzoic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| DMSO | 25 | ||

| DMF | 25 | ||

| 5% Aqueous HCl | 25 |

| 5% Aqueous NaOH | 25 | | |

Stability Profile

Fluorinated benzoic acids are generally considered to be stable compounds, as evidenced by their use as tracers in geothermal and oil well studies.[8] The carbon-fluorine bond is very strong, which imparts metabolic stability to molecules.[2] However, the stability of 3-Amino-2,4,5-trifluorobenzoic acid in various solvents and under different conditions (e.g., pH, temperature, light) should be experimentally verified.

Experimental Protocol for Assessing Stability

This protocol outlines a method for evaluating the stability of 3-Amino-2,4,5-trifluorobenzoic acid in solution over time.

Materials:

-

Stock solution of 3-Amino-2,4,5-trifluorobenzoic acid in the chosen solvent

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS/MS)[8][9]

-

Temperature-controlled incubator or oven

-

Photostability chamber

Procedure:

-

Sample Preparation:

-

Prepare solutions of the compound in the selected solvents at a known concentration.

-

-

Stress Conditions:

-

Temperature: Store aliquots of the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

-

pH: Adjust the pH of aqueous solutions to acidic, neutral, and basic conditions (e.g., pH 2, 7, and 10).

-

Light: Expose aliquots to controlled light conditions in a photostability chamber.

-

-

Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.

-

Analyze the samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation products.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

-

Table 3: Stability Data Template for 3-Amino-2,4,5-trifluorobenzoic Acid

| Solvent | Condition | Time (hours) | % Remaining | Observations (e.g., color change, precipitate) |

|---|---|---|---|---|

| Water (pH 7) | Room Temp | 0 | 100 | |

| 24 | ||||

| 72 | ||||

| Ethanol | Room Temp | 0 | 100 | |

| 24 | ||||

| 72 | ||||

| Aqueous Buffer (pH 2) | 40°C | 0 | 100 | |

| 24 | ||||

| 72 | ||||

| Aqueous Buffer (pH 10) | 40°C | 0 | 100 | |

| 24 |

| | | 72 | | |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of 3-Amino-2,4,5-trifluorobenzoic acid.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. s4science.at [s4science.at]

- 9. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of the Amino Group in 3-Amino-2,4,5-trifluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the amino group in 3-Amino-2,4,5-trifluorobenzoic acid. This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics. The presence of three electron-withdrawing fluorine atoms and a carboxylic acid group on the aromatic ring significantly modulates the nucleophilicity and basicity of the amino group, influencing its behavior in various chemical transformations. This guide presents a detailed examination of these electronic effects, quantitative data on the compound's properties, and detailed experimental protocols for its key reactions.

Introduction

3-Amino-2,4,5-trifluorobenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry, primarily serving as a crucial building block for the synthesis of potent fluoroquinolone antibacterial agents. The reactivity of its amino group is of paramount importance for the construction of the quinolone core. The electronic landscape of the benzene ring is heavily influenced by the presence of three strongly electronegative fluorine atoms and a carboxyl group, which collectively reduce the electron density on the amino group. This guide delves into the specific reactivity of this amino group, providing a technical resource for chemists engaged in the synthesis and derivatization of this important intermediate.

Electronic Effects on the Amino Group

The reactivity of the amino group in 3-Amino-2,4,5-trifluorobenzoic acid is fundamentally governed by the electronic effects of the substituents on the aromatic ring. The three fluorine atoms exert strong electron-withdrawing inductive effects (-I), while the carboxylic acid group also acts as an electron-withdrawing group through both inductive and resonance effects (-I, -M). These effects synergistically decrease the electron density on the nitrogen atom of the amino group.

Caption: Electronic effects of substituents on the amino group's reactivity.

This reduction in electron density has two major consequences:

-

Decreased Basicity: The lone pair of electrons on the nitrogen atom is less available to accept a proton, making the amino group significantly less basic compared to that of aniline.

-

Decreased Nucleophilicity: The reduced electron density on the nitrogen atom diminishes its ability to act as a nucleophile in chemical reactions.

Quantitative Data

The following table summarizes key quantitative data for 3-Amino-2,4,5-trifluorobenzoic acid and related compounds to provide a comparative understanding of its properties.

| Property | 3-Amino-2,4,5-trifluorobenzoic acid | Aniline | 2,4-Difluoroaniline | 4-(Trifluoromethyl)aniline |

| Molecular Formula | C₇H₄F₃NO₂ | C₆H₇N | C₆H₅F₂N | C₇H₆F₃N |

| Molecular Weight | 191.11 g/mol | 93.13 g/mol | 129.11 g/mol | 161.12 g/mol |

| Melting Point | 133-136 °C | -6 °C | -7.5 °C[1] | 3-8 °C[2] |

| Boiling Point | 306.4 °C at 760 mmHg | 184.1 °C | 170 °C at 753 mmHg[1] | 83 °C at 12 mmHg[2] |

| pKa (Carboxylic Acid) | 3.03 ± 0.10 (Predicted) | - | - | - |

| pKa (Conjugate Acid of Amino Group) | Estimated to be < 2 | 4.6 | 3.26 (Predicted)[3] | 2.45 (at 25°C)[2] |

Note: The pKa of the amino group's conjugate acid for 3-Amino-2,4,5-trifluorobenzoic acid is not directly available but is estimated to be significantly lower than that of other fluorinated anilines due to the cumulative electron-withdrawing effects of the three fluorine atoms and the carboxylic acid group.

Reactivity Profile and Key Reactions

The diminished nucleophilicity of the amino group in 3-Amino-2,4,5-trifluorobenzoic acid necessitates more forcing reaction conditions for transformations that typically proceed readily with aniline. Nevertheless, the amino group can still participate in a range of important reactions.

Diazotization and Sandmeyer Reactions

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer or related reactions.

Caption: General workflow for Sandmeyer reactions.

A notable example is the conversion to 3-Chloro-2,4,5-trifluorobenzoic acid.

Acylation

Alkylation

Direct N-alkylation of the amino group is challenging due to its low nucleophilicity. More specialized methods, such as reductive amination or transition-metal-catalyzed cross-coupling reactions, are generally more effective for introducing alkyl or aryl substituents.

Experimental Protocols

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid via Sandmeyer Reaction

This protocol details the conversion of 3-Amino-2,4,5-trifluorobenzoic acid to its chloro-derivative.

Materials:

-

3-Amino-2,4,5-trifluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Cupric chloride (CuCl₂)

-

Hydrochloric acid (HCl, 36% aqueous solution)

-

Water

-

Diethyl ether

Procedure:

-

A solid mixture of 0.52 g of 3-Amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite is prepared.

-

In a separate vessel, a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid is made.

-

The solid mixture from step 1 is added in portions to the cupric chloride solution.

-

The resulting mixture is stirred for 1.5 hours.

-

After stirring, 25 ml of additional water and 20 ml of diethyl ether are added to the reaction mixture.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

-

The organic solvent is removed on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.

General Protocol for Acylation of an Electron-Deficient Aniline

This is a representative procedure that can be adapted for the acylation of 3-Amino-2,4,5-trifluorobenzoic acid.

Materials:

-

Electron-deficient aniline (e.g., 3-Amino-2,4,5-trifluorobenzoic acid)

-

Acylating agent (e.g., acetyl chloride or acetic anhydride)

-

Pyridine or another suitable base

-

Aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

The electron-deficient aniline is dissolved in the aprotic solvent.

-

A base, such as pyridine, is added to the solution to act as a scavenger for the acid byproduct.

-

The acylating agent is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

-

The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to afford the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Application in Fluoroquinolone Synthesis

The primary application of 3-Amino-2,4,5-trifluorobenzoic acid is in the synthesis of fluoroquinolone antibiotics. The general synthetic strategy involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate or a similar three-carbon fragment, followed by thermal cyclization to form the quinolone core. The amino group of 3-Amino-2,4,5-trifluorobenzoic acid, after appropriate derivatization, becomes part of the quinolone ring system. While a specific, detailed protocol starting from 3-Amino-2,4,5-trifluorobenzoic acid was not found in the initial searches, the general synthetic routes are well-established in the literature.

Conclusion

The amino group in 3-Amino-2,4,5-trifluorobenzoic acid exhibits a significantly attenuated reactivity profile due to the potent electron-withdrawing effects of the fluorine and carboxylic acid substituents. This reduced basicity and nucleophilicity must be taken into account when designing synthetic routes involving this key intermediate. While reactions such as acylation and alkylation require more forcing conditions, the amino group can be effectively transformed, particularly through diazotization followed by Sandmeyer reactions, to generate a variety of useful derivatives. A thorough understanding of its electronic properties and reactivity is essential for the successful application of 3-Amino-2,4,5-trifluorobenzoic acid in the synthesis of fluoroquinolone antibiotics and other complex molecules.

References

The Impact of Fluorine Substitution on the Electronic Properties of 3-Amino-2,4,5-trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electronic effects of fluorine substitution in 3-Amino-2,4,5-trifluorobenzoic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibacterial agents.[1] Understanding the intricate interplay of its substituents—the electron-donating amino group and the strongly electron-withdrawing fluorine atoms—is crucial for predicting its reactivity, acidity, and potential interactions with biological targets. This document summarizes key physicochemical data, outlines relevant experimental and computational methodologies, and visualizes the underlying electronic principles.

Introduction

The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern drug design, offering a means to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] In 3-Amino-2,4,5-trifluorobenzoic acid, the benzoic acid core is functionalized with both a powerful electron-donating group (amino) and three highly electronegative fluorine atoms. This dense substitution pattern creates a unique electronic environment that significantly influences the molecule's properties. This guide will dissect these electronic effects, providing a theoretical framework and practical data for researchers working with this and similar fluorinated compounds.

Physicochemical Properties

The substitution pattern on the benzene ring directly impacts the physical and chemical properties of the molecule. A summary of available data for 3-Amino-2,4,5-trifluorobenzoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [1][4] |

| Molecular Weight | 191.11 g/mol | [1] |

| Melting Point | 133-136 °C | [1] |

| Boiling Point | 306.4 °C at 760 mmHg | [1] |

| pKa (Predicted) | 3.03 ± 0.10 | [1] |

The predicted pKa value of 3.03 is particularly noteworthy. For comparison, the pKa of benzoic acid is approximately 4.2. The significantly lower pKa of the trifluorinated analog, despite the presence of an electron-donating amino group, underscores the dominant electron-withdrawing influence of the three fluorine atoms.

Analysis of Electronic Effects

The electronic character of 3-Amino-2,4,5-trifluorobenzoic acid is determined by the cumulative influence of its substituents: the carboxylic acid group, the amino group, and the three fluorine atoms. These effects can be broadly categorized as inductive and resonance effects.

Inductive and Resonance Effects of Substituents

The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.[2] Conversely, the amino group has an electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The interplay of these opposing forces dictates the electron density distribution around the aromatic ring and, consequently, the acidity of the carboxylic acid.

The following diagram illustrates the primary electronic effects at play:

Caption: Interplay of inductive and resonance effects on the benzene ring.

The strong -I effect of the three fluorine atoms outweighs the +R effect of the single amino group, leading to a net withdrawal of electron density from the aromatic ring. This delocalization of electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering the pKa).

Experimental and Computational Methodologies

To fully characterize the electronic properties of 3-Amino-2,4,5-trifluorobenzoic acid, a combination of experimental and computational techniques is employed.

Experimental Protocols

-

pKa Determination: The acidity constant (pKa) can be determined experimentally using potentiometric titration. A solution of the acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed information about the electronic environment of the different nuclei. Chemical shifts are sensitive to the electron density, and coupling constants can reveal through-bond and through-space interactions between substituents.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O and O-H bonds of the carboxylic acid group, as well as the N-H bonds of the amino group, are influenced by the electronic effects of the fluorine substituents.

-

UV-Visible Spectroscopy: The absorption maxima (λ_max) can indicate the extent of conjugation and the effect of substituents on the electronic transitions within the molecule.

-

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules.[5][6]

-

Methodology: Calculations can be performed using software like Gaussian. A common approach involves geometry optimization followed by frequency calculations at a specified level of theory (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(2d,2p)).

-

Calculable Properties:

-

Gas-phase acidity: This can be calculated as the Gibbs free energy change (Δ_acidG°) for the deprotonation reaction.[7][8]

-

Atomic charges: Population analysis methods (e.g., Mulliken, NBO) can be used to calculate the partial charges on atoms, providing a quantitative measure of the inductive effects.[6]

-

Molecular orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions.

-

The following diagram outlines a typical workflow for the analysis of substituted benzoic acids:

Caption: Workflow for analyzing the electronic effects of substituents.

Conclusion

The electronic properties of 3-Amino-2,4,5-trifluorobenzoic acid are dominated by the strong inductive electron withdrawal of the three fluorine atoms. This effect significantly increases the acidity of the carboxylic acid group, as reflected in its low predicted pKa. While the amino group provides some electronic donation through resonance, its influence is overcome by the cumulative effect of the fluorines. A thorough understanding of these electronic effects, gained through a combination of experimental and computational methods, is essential for leveraging this and similar molecules in the rational design of new pharmaceuticals and functional materials.

References

- 1. lookchem.com [lookchem.com]

- 2. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-amino-2,4,5-trifluorobenzoic acid (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 3-Amino-2,4,5-trifluorobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the potency, metabolic stability, and pharmacokinetic profile of therapeutic agents. Among the array of fluorinated building blocks, 3-Amino-2,4,5-trifluorobenzoic acid stands out as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring an activating amino group and multiple electron-withdrawing fluorine atoms on a benzoic acid core, provides a fertile ground for the synthesis of novel bioactive molecules across diverse therapeutic areas, most notably in the development of potent antibacterial and anticancer agents. This technical guide delves into the core applications of 3-Amino-2,4,5-trifluorobenzoic acid in medicinal chemistry, presenting key data, experimental methodologies, and a visual representation of the underlying biological pathways.

Core Applications in Medicinal Chemistry

The strategic placement of fluorine atoms in 3-Amino-2,4,5-trifluorobenzoic acid profoundly influences its chemical reactivity and the biological properties of its derivatives. The fluorine atoms enhance lipophilicity, which can improve cell membrane permeability, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the amino and carboxylic acid groups, influencing binding interactions with biological targets.

Quinolone Antibiotics: A New Generation of Antibacterials

3-Amino-2,4,5-trifluorobenzoic acid serves as a critical precursor in the synthesis of advanced fluoroquinolone antibiotics. The trifluorinated phenyl ring is often incorporated into the core structure of these antibiotics, contributing to their broad-spectrum activity and efficacy against resistant bacterial strains.

Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Signaling Pathway of Fluoroquinolone Action

Caption: Fluoroquinolone Inhibition of Bacterial DNA Replication.

Quantitative Data:

While specific MIC (Minimum Inhibitory Concentration) values for quinolones directly synthesized from 3-Amino-2,4,5-trifluorobenzoic acid are not extensively reported in publicly available literature, the following table presents representative data for structurally related fluoroquinolones against common bacterial pathogens to illustrate their typical potency.

| Compound Class | Organism | Representative MIC (µg/mL) |

| Fluoroquinolone | Staphylococcus aureus | 0.12 - 2 |

| Fluoroquinolone | Streptococcus pneumoniae | 0.25 - 4 |

| Fluoroquinolone | Escherichia coli | ≤0.06 - 1 |

| Fluoroquinolone | Pseudomonas aeruginosa | 0.5 - 8 |

Anticancer Agents: Targeting Cellular Proliferation

The structural motifs derived from 3-Amino-2,4,5-trifluorobenzoic acid are also being explored for the development of novel anticancer agents. The presence of the fluorinated aniline moiety can be leveraged to design inhibitors of various kinases and other enzymes implicated in cancer cell signaling pathways.

Potential Mechanisms of Action: Derivatives of fluorinated aminobenzoic acids have the potential to inhibit a range of cancer-related targets, including tyrosine kinases, serine/threonine kinases, and enzymes involved in cell cycle regulation. The specific mechanism is highly dependent on the overall structure of the final molecule.

Experimental Workflow for Anticancer Drug Screening

Caption: General Workflow for In Vitro Anticancer Screening.

Quantitative Data:

| Compound Class | Cancer Cell Line | Representative IC50 (µM) |

| Fluorinated Kinase Inhibitor | MCF-7 (Breast) | 0.05 - 10 |

| Fluorinated Kinase Inhibitor | HeLa (Cervical) | 0.1 - 15 |

| Fluorinated Kinase Inhibitor | A549 (Lung) | 1 - 25 |

| Fluorinated Kinase Inhibitor | HCT116 (Colon) | 0.5 - 20 |

Experimental Protocols

Synthesis of Quinolone Core from a 3-Amino-trifluorobenzoic Acid Derivative (General Procedure)

The synthesis of a quinolone core structure from a derivative of 3-Amino-2,4,5-trifluorobenzoic acid typically involves a multi-step process. A key transformation is the Gould-Jacobs reaction or a similar cyclization strategy. The following is a generalized protocol illustrating the key steps.

-

Amine Protection and Acylation: The amino group of 3-Amino-2,4,5-trifluorobenzoic acid is often protected (e.g., as an acetamide) to prevent side reactions. The carboxylic acid is then activated (e.g., converted to an acid chloride or ester) for subsequent reactions.

-

Condensation: The activated benzoic acid derivative is condensed with a suitable partner, such as diethyl malonate, to form an intermediate that contains the requisite carbon framework for the quinolone ring system.

-

Cyclization: The intermediate is subjected to thermal or acid-catalyzed cyclization to form the pyridone ring of the quinolone core.

-

Saponification: If an ester was used, the ester group at the 3-position is saponified to the corresponding carboxylic acid, a key functional group for the antibacterial activity of quinolones.

-

N-Alkylation/Arylation: The nitrogen at the 1-position of the quinolone ring is typically substituted with a small alkyl (e.g., cyclopropyl) or aryl group.

-

Displacement of a Leaving Group: A leaving group at the 7-position (often a fluorine or chlorine) is displaced by a desired amine (e.g., piperazine) to complete the synthesis of the final fluoroquinolone antibiotic.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds, dissolved in a suitable solvent (e.g., DMSO), are serially diluted and added to the wells. A vehicle control (solvent only) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

3-Amino-2,4,5-trifluorobenzoic acid is a building block of significant importance in medicinal chemistry. Its trifluorinated structure provides a unique combination of properties that can be exploited to develop novel therapeutics with enhanced efficacy and improved pharmacological profiles. While its primary documented application is in the synthesis of advanced fluoroquinolone antibiotics, its potential as a scaffold for the design of new anticancer agents is an active and promising area of research. The synthetic versatility and the profound impact of fluorine on biological activity ensure that 3-Amino-2,4,5-trifluorobenzoic acid will continue to be a valuable tool in the armamentarium of medicinal chemists for the foreseeable future. Further exploration of derivatives of this compound is warranted to unlock its full therapeutic potential.

The Versatile Building Block: A Technical Guide to 3-Amino-2,4,5-trifluorobenzoic Acid in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4,5-trifluorobenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a critical starting material and versatile building block in the synthesis of a wide array of novel compounds. Its unique substitution pattern, featuring both an amine and a carboxylic acid functional group on a polyfluorinated benzene ring, offers a rich platform for diverse chemical modifications. This technical guide provides an in-depth exploration of the properties, synthetic applications, and biological significance of compounds derived from this valuable synthon, with a particular focus on its role in the development of innovative therapeutic agents. The strategic incorporation of fluorine atoms often enhances the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules, making 3-Amino-2,4,5-trifluorobenzoic acid a compound of significant interest in medicinal chemistry and materials science.

Core Properties of 3-Amino-2,4,5-trifluorobenzoic Acid

A comprehensive understanding of the physicochemical properties of 3-Amino-2,4,5-trifluorobenzoic acid is fundamental to its application in chemical synthesis. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid, in conjunction with the strong inductive effect of the fluorine atoms, governs its reactivity.

| Property | Value |

| CAS Number | 119385-80-7 |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Melting Point | 133-136 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Synthetic Applications in Quinolone Antibiotics

A primary application of 3-Amino-2,4,5-trifluorobenzoic acid is in the synthesis of the quinolone and fluoroquinolone core structures, which are pivotal pharmacophores in a major class of antibacterial agents.[1][2][3][4][5] The general synthetic strategy involves the reaction of the amino group with an appropriate three-carbon electrophile, followed by an intramolecular cyclization to construct the bicyclic quinolone ring system.

A key intermediate in the synthesis of many fluoroquinolones is ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The synthesis of a related trifluorinated quinolone core, which illustrates the crucial cyclization step, can be adapted from known procedures.

Experimental Protocols

Representative Synthesis of a Trifluorinated Quinolone Core

This protocol describes a representative cyclization reaction to form a quinolone ring system, a key step in the synthesis of many fluoroquinolone antibiotics.

Step 1: Condensation to form Enaminone

3-Amino-2,4,5-trifluorobenzoic acid is first converted to its corresponding aniline derivative suitable for the Gould-Jacobs reaction. This typically involves esterification of the carboxylic acid followed by reaction with diethyl ethoxymethylenemalonate (EMME). The resulting ethyl 2-((3-carboxy-2,4,5-trifluorophenyl)amino)acrylate is then ready for cyclization.

Step 2: Intramolecular Cyclization to form the Quinolone Core

The enaminone intermediate undergoes a thermal or base-catalyzed intramolecular cyclization to form the quinolone ring system.

-

Reaction: 3-Cyclopropylamino-2-(2,4,5-trifluorobenzoyl)acrylic acid ethyl ester (a conceptual intermediate derived from 3-Amino-2,4,5-trifluorobenzoic acid) is dissolved in a suitable high-boiling solvent such as dimethylformamide (DMF).

-

Base: Anhydrous potassium carbonate (K₂CO₃) is added to the solution.

-

Temperature: The reaction mixture is heated to approximately 50°C.

-

Reaction Time: The reaction is stirred for 1 hour.

-

Work-up: The resulting precipitate is filtered, washed with a mixture of ice and water, and dried to yield the quinolone core. The yield for this type of cyclization is typically high, often around 95%.

This core can then be further modified, for example, by nucleophilic aromatic substitution at the C-7 position with various cyclic amines, including spirocyclic amines, to generate a library of potent antibacterial agents.

Application in the Synthesis of Kinase Inhibitors

Beyond antibiotics, the structural motifs derived from 3-Amino-2,4,5-trifluorobenzoic acid are being explored in the design of kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders. The fluorinated phenyl ring can serve as a key recognition element for the ATP-binding pocket of various kinases.

A notable example of a bioactive molecule containing a spirocyclic amine, a feature often introduced in the final steps of synthesis from a quinolone core, is Delgocitinib. Delgocitinib is a Janus kinase (JAK) inhibitor, and while not a direct derivative of 3-Amino-2,4,5-trifluorobenzoic acid, its mechanism of action provides a relevant example of a signaling pathway targeted by compounds with similar structural features.

Quantitative Data: Biological Activity of a Representative Kinase Inhibitor

The following table summarizes the in vitro inhibitory activity of Delgocitinib against the Janus kinase family.

| Target Kinase | IC₅₀ (nM) |

| JAK1 | 2.8 |

| JAK2 | 2.6 |

| JAK3 | 13 |

| TYK2 | 58 |

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. Delgocitinib exerts its therapeutic effect by inhibiting JAKs, thereby blocking the downstream signaling cascade.

Caption: JAK-STAT signaling pathway and the inhibitory action of Delgocitinib.

Experimental Workflow for Quinolone Synthesis

The synthesis of a fluoroquinolone antibiotic from 3-Amino-2,4,5-trifluorobenzoic acid follows a multi-step process. The generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of fluoroquinolones.

Conclusion

3-Amino-2,4,5-trifluorobenzoic acid stands out as a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry, is well-established. The ability to readily access fluorinated quinolone cores and other novel heterocyclic systems from this starting material provides a robust platform for the discovery of new therapeutic agents with improved pharmacological properties. The continued exploration of the reactivity and applications of 3-Amino-2,4,5-trifluorobenzoic acid is expected to fuel further innovation in drug development and materials science.

References

- 1. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4977154A - 5-amino and 5-hydroxy-6-fluoroquinolones as antibacterial agents - Google Patents [patents.google.com]

- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 4. Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C15H13F2NO3 | CID 9817544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Synthesis of 3-Amino-2,4,5-trifluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 3-Amino-2,4,5-trifluorobenzoic acid and its derivatives. This class of compounds serves as a crucial building block in the development of various pharmaceuticals, most notably fluoroquinolone antibiotics. This document outlines key synthetic methodologies, presents quantitative data in structured tables, and provides detailed experimental protocols. Furthermore, it visualizes synthetic workflows and the mechanism of action of derived drugs using Graphviz diagrams to facilitate a deeper understanding of the chemical and biological processes involved.

Synthesis of 3-Amino-2,4,5-trifluorobenzoic Acid: The Core Scaffold

A foundational method for the synthesis of the core molecule, 3-Amino-2,4,5-trifluorobenzoic acid, involves a multi-step process starting from 2,3,4,5-tetrafluorobenzoic acid. This approach typically involves nitration followed by reduction of the nitro group to an amine.

A key synthetic pathway to a chlorinated derivative, 3-chloro-2,4,5-trifluorobenzoic acid, utilizes 3-Amino-2,4,5-trifluorobenzoic acid as an intermediate. The process starts with the reaction of a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with a substituted amine to yield the 3-amino-2,4,5-trifluorobenzoic acid intermediate.[1]

Derivatization of 3-Amino-2,4,5-trifluorobenzoic Acid

The amino and carboxylic acid functionalities of 3-Amino-2,4,5-trifluorobenzoic acid allow for a variety of derivatization reactions, leading to a wide range of molecules with potential therapeutic applications. A common and well-documented derivatization is the conversion to 3-chloro-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.

Chlorination of 3-Amino-2,4,5-trifluorobenzoic Acid

A significant application of 3-Amino-2,4,5-trifluorobenzoic acid is its use as a precursor for 3-chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of antibacterial agents.[2] The synthesis is achieved through a diazotization reaction followed by chlorination.

Experimental Protocol: Synthesis of 3-chloro-2,4,5-trifluorobenzoic acid [2]

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to a solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g). The resulting mixture is stirred for 1.5 hours. Following this, additional water (25 ml) and diethyl ether (20 ml) are added. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid and concentrated on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).

Quantitative Data for the Synthesis of 3-chloro-2,4,5-trifluorobenzoic acid

| Reactant | Moles/Mass | Reagents | Reaction Time | Product | Yield |

| 3-Amino-2,4,5-trifluorobenzoic acid | 0.52 g | Sodium nitrite, Cupric chloride, HCl | 1.5 h | 3-chloro-2,4,5-trifluorobenzoic acid | 0.45 g |

Application in Fluoroquinolone Antibiotic Synthesis: The Ciprofloxacin Example

While direct synthesis of ciprofloxacin from 3-Amino-2,4,5-trifluorobenzoic acid is not the most common route, the synthesis from the closely related 2,4,5-trifluorobenzoic acid provides an excellent and relevant example of the experimental workflow for creating a major drug class. This process highlights the importance of the trifluorinated benzene ring in the final drug's activity.

Experimental Workflow: Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin is a multi-step process that begins with the activation of a trifluorinated benzoic acid derivative, followed by condensation, cyclization, and substitution reactions. The original synthesis developed by Bayer starts from 2,4,5-trifluorobenzoyl chloride. A streamlined, three-step, high-yield process has also been developed.[3]

Logical Flow of Ciprofloxacin Synthesis